molecular formula C6H13NS B15050909 1-[(Ethylsulfanyl)methyl]cyclopropan-1-amine

1-[(Ethylsulfanyl)methyl]cyclopropan-1-amine

Cat. No.: B15050909
M. Wt: 131.24 g/mol
InChI Key: AINAJWSTNHPTRM-UHFFFAOYSA-N
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Description

1-[(Ethylsulfanyl)methyl]cyclopropan-1-amine is a cyclopropane derivative featuring an ethylsulfanyl (SC₂H₅) substituent attached to a methyl group on the cyclopropane ring, with a primary amine group at the 1-position. This compound is of interest in medicinal chemistry due to the unique combination of a strained cyclopropane ring and a sulfur-containing functional group, which may influence its pharmacokinetic and pharmacodynamic properties.

Properties

Molecular Formula

C6H13NS

Molecular Weight

131.24 g/mol

IUPAC Name

1-(ethylsulfanylmethyl)cyclopropan-1-amine

InChI

InChI=1S/C6H13NS/c1-2-8-5-6(7)3-4-6/h2-5,7H2,1H3

InChI Key

AINAJWSTNHPTRM-UHFFFAOYSA-N

Canonical SMILES

CCSCC1(CC1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the cyclopropanation of alkenes using carbenes or carbenoids, followed by substitution reactions to introduce the desired functional groups .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-[(Ethylsulfanyl)methyl]cyclopropan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups .

Scientific Research Applications

1-[(Ethylsulfanyl)methyl]cyclopropan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(Ethylsulfanyl)methyl]cyclopropan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The ethylsulfanyl group can participate in binding interactions, while the cyclopropane ring provides structural rigidity. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Physico-Chemical and Pharmacological Comparison

Table 1: Comparative Data for Selected Analogues

Compound Molecular Formula Molecular Weight Key Substituent LogP* Biological Relevance
1-[(Ethylsulfanyl)methyl]cyclopropan-1-amine C₆H₁₃NS 131.24 (calc.) Ethylsulfanylmethyl ~1.8 Potential enzyme inhibitor
1-(Trifluoromethyl)cyclopropan-1-amine C₄H₆F₃N 125.09 Trifluoromethyl ~1.2 BACE1 inhibitor
1-(2-Fluorophenyl)cyclopropan-1-amine HCl C₉H₁₁ClFN 187.64 2-Fluorophenyl ~2.0 CNS drug intermediate
1-(Methoxymethyl)cyclopropan-1-amine HCl C₅H₁₂ClNO 137.61 Methoxymethyl ~0.5 Solubility-enhanced derivative

*Estimated based on substituent contributions.

Biological Activity

Overview of 1-[(Ethylsulfanyl)methyl]cyclopropan-1-amine

This compound is a cyclopropane derivative that features an ethylsulfanyl group attached to a methylamine moiety. Cyclopropane derivatives are known for their unique structural properties and have been explored for various biological activities, including antimicrobial, anti-inflammatory, and potential neuroprotective effects.

Structural Characteristics

The structural formula of this compound can be represented as follows:

C5H11NS\text{C}_5\text{H}_{11}\text{N}\text{S}

This compound's cyclopropane ring may impart unique steric and electronic properties, influencing its interaction with biological targets.

General Insights

While specific studies on this compound are sparse, compounds with similar structural features have demonstrated notable biological activities. For instance, cyclopropane derivatives are often investigated for their roles in modulating receptor activity, particularly in the context of neurotransmitter systems and inflammation pathways.

Potential Activities

Based on related compounds, the following biological activities may be anticipated for this compound:

  • Neurotransmitter Modulation : Similar cyclopropane analogs have shown potential as agonists or antagonists at various neurotransmitter receptors, particularly in the purinergic signaling pathway (e.g., P2Y receptors) .
  • Antimicrobial Properties : Certain derivatives exhibit antimicrobial activity against bacteria such as Staphylococcus aureus .
  • Anti-inflammatory Effects : Compounds with similar functionalities have been studied for their ability to modulate inflammatory responses, particularly through inhibition of pro-inflammatory cytokines .

Agonist Activity at P2Y Receptors

Research into methanocarba analogues has shown that modifications to the structure can significantly enhance agonist potency at P2Y receptors. For example, certain derivatives displayed EC50 values in the nanomolar range, indicating high potency . Although direct studies on this compound are lacking, it is plausible that similar modifications could yield potent receptor modulators.

Comparative Analysis of Biological Activities

CompoundBiological ActivityReference
This compoundUnknownN/A
Methanocarba analoguesHigh potency at P2Y receptors
Cyclopropane derivativesAntimicrobial activity against S. aureus
Methylene blue (related compound)Neuroprotective effects; inhibits caspases

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